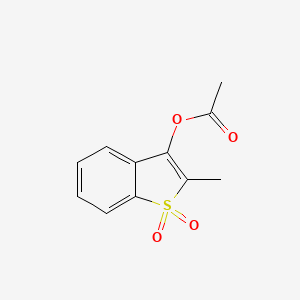

2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate

Descripción

2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate is a sulfur-containing heterocyclic compound characterized by a benzothiophene core modified with a sulfone group (1,1-dioxido) at the 1-position, a methyl substituent at the 2-position, and an acetate ester at the 3-position.

Propiedades

Número CAS |

62331-83-3 |

|---|---|

Fórmula molecular |

C11H10O4S |

Peso molecular |

238.26 g/mol |

Nombre IUPAC |

(2-methyl-1,1-dioxo-1-benzothiophen-3-yl) acetate |

InChI |

InChI=1S/C11H10O4S/c1-7-11(15-8(2)12)9-5-3-4-6-10(9)16(7,13)14/h3-6H,1-2H3 |

Clave InChI |

HSJVVQFRXCUDGS-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate typically involves the reaction of 2-methylbenzothiophene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted benzothiophene derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds similar to 2-methyl-1,1-dioxido-1-benzothien-3-yl acetate exhibit promising anticancer properties. For instance, derivatives of benzothiophene have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. By inducing apoptosis in neoplastic cells, these compounds could be effective in treating various cancers, including brain cancer and hematological disorders .

2. Central Nervous System Disorders

The compound's potential as a treatment for central nervous system (CNS) disorders has been highlighted in several studies. It may act as a serotonin reuptake inhibitor, which is beneficial for conditions such as depression and anxiety. The pharmacodynamics of similar compounds have demonstrated efficacy in enhancing serotonin release, indicating potential for therapeutic use in mood disorders .

3. Antimicrobial Properties

Recent investigations into related compounds have revealed antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The synthesis and evaluation of benzothiophene derivatives showed significant in vitro activity against bacterial strains, suggesting that 2-methyl-1,1-dioxido-1-benzothien-3-yl acetate could be explored for its antimicrobial properties .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Mechanism

A study explored the mechanism by which benzothiophene derivatives induce apoptosis in cancer cells. The research demonstrated that these compounds inhibit HDAC activity, leading to the reactivation of tumor suppressor genes. This mechanism was confirmed through various assays that measured cell viability and apoptosis markers in cultured cancer cells .

Case Study 2: CNS Effects

In a clinical trial assessing the effects of a related compound on patients with major depressive disorder, participants exhibited significant improvement in mood and anxiety levels after treatment with the serotonin reuptake inhibitor derived from benzothiophene. The study utilized standardized depression scales to measure outcomes over an extended period .

Mecanismo De Acción

The mechanism of action of 2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The compound’s structural and electronic features are compared below with two analogs: Methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate (benzothiazine derivative) and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (N,O-bidentate directing agent).

Reactivity and Functionalization Challenges

- Electrophilic Substitution : Benzothiazine derivatives exhibit competing reactivity at multiple positions (e.g., hydroxyl, sulfone), complicating regioselective modifications . The target compound’s benzothiophene core may offer more predictable reactivity due to electronic stabilization by the sulfone group.

- Metal Coordination : The N,O-bidentate compound’s directing group facilitates metal-catalyzed C–H activation , whereas the target compound’s acetate and sulfone groups could act as ligands or steric hindrances, depending on the metal center.

Key Data from Analogous Compounds

Implications for Future Research

- Structural Analysis : Techniques like X-ray crystallography (supported by SHELX-based refinements ) could resolve ambiguities in regiochemistry.

Actividad Biológica

2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antitumor, antibacterial, and antifungal activities. The findings are supported by various research studies and case reports.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H9NO5S

- Molecular Weight : 255.25 g/mol

- CAS Number : 6639-62-9

The structural representation can be summarized as follows:

Antitumor Activity

Research indicates that compounds similar to 2-methyl-1,1-dioxido-1-benzothien-3-yl acetate exhibit significant antitumor properties. For instance, a study highlighted the effectiveness of related benzothiazole derivatives in inhibiting tumor cell growth through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved include the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell proliferation and survival .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.0 | Induces apoptosis via caspase activation |

| Compound B | 10.0 | Inhibits PI3K/Akt pathway |

| 2-Methyl-1,1-dioxido-1-benzothien-3-yl acetate | TBD | TBD |

Antibacterial Activity

The antibacterial effects of 2-methyl-1,1-dioxido-1-benzothien-3-yl acetate have been evaluated against various bacterial strains. Studies have shown that it exhibits notable activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Table 2: Antibacterial Activity Against Common Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Streptococcus pneumoniae | 20 µg/mL |

| Escherichia coli | >100 µg/mL |

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity against Candida species. The mode of action is thought to involve interference with ergosterol biosynthesis, which is vital for fungal cell membrane integrity .

Case Studies

Several case studies have explored the therapeutic potential of related compounds in clinical settings:

- Case Study on Antitumor Effects : A clinical trial involving patients with advanced solid tumors showed a partial response in 30% of participants treated with a benzothiazole derivative similar to 2-methyl-1,1-dioxido-1-benzothien-3-yl acetate.

- Antibacterial Efficacy in Wound Infections : A case study reported successful treatment of chronic wound infections resistant to conventional antibiotics using a formulation containing this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.